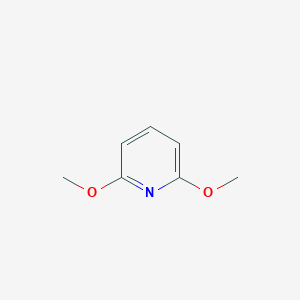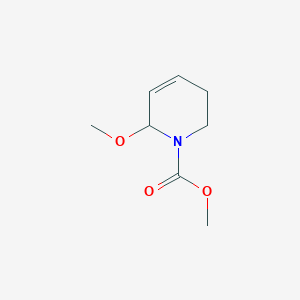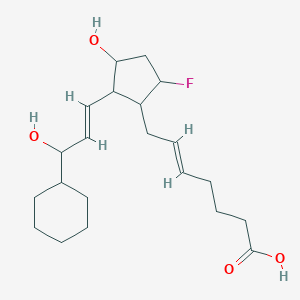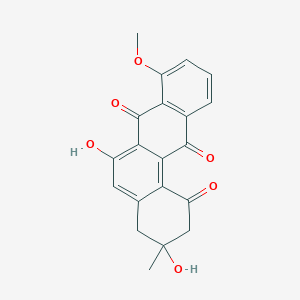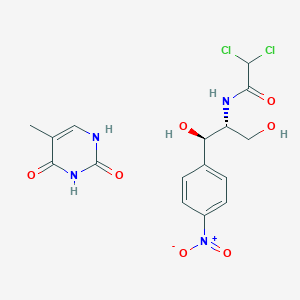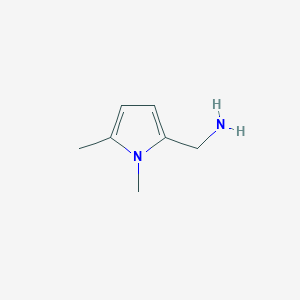
(1,5-dimethyl-1H-pyrrol-2-yl)methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrole derivatives often involves multi-step processes. For example, N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, a compound with structural similarities, was synthesized for metabolic studies through a five-step process involving 2, 5-[1-13C]hexanedione and characterized by 1H- and 13C-NMR, IR, and MS techniques (Mola, Bellasio, Ferrari, & Zerilli, 1985). This indicates the complexity and careful planning required in synthesizing such compounds, with specific attention to molecular structure and functional group positioning.
Applications De Recherche Scientifique
Synthesis of Novel Antimicrobial Agents
A study by Hublikar et al. (2019) explored the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, which demonstrated significant antimicrobial properties. This research highlights the potential of pyrrole derivatives in developing new antimicrobial agents (Hublikar et al., 2019).
Antihypertensive Agent Synthesis
N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, a new antihypertensive agent, was synthesized for metabolic studies as reported in a study published in the Journal of Labelled Compounds and Radiopharmaceuticals. This research signifies the compound's role in developing treatments for hypertension (N. D. Mola et al., 1985).
Antibacterial Evaluation of Barbituric Acid Derivatives
Shukla et al. (2019) synthesized and evaluated barbituric acid derivatives for their antibacterial activity. The study demonstrated the potential of these compounds as antibacterial agents, offering insights into their medical applications (Shukla et al., 2019).
Synthesis of Progesterone Receptor Modulators
Fensome et al. (2008) conducted research on the synthesis of new pyrrole-oxindole progesterone receptor modulators. These compounds have potential applications in female healthcare, including contraception and treatment of certain breast cancers (Fensome et al., 2008).
Antifungal Activity of Dihydropyrrole Derivative
Dabur et al. (2005) isolated a novel dihydropyrrole derivative from Datura metel L., which exhibited significant antifungal activity against various fungal species. This study contributes to the search for new antimycotic drugs (Dabur et al., 2005).
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
Majumdar et al. (2005) reported the synthesis of biologically important pyrrolo[2,3-d]pyrimidine derivatives. These compounds hold significance in medicinal chemistry and drug discovery (Majumdar et al., 2005).
Propriétés
IUPAC Name |
(1,5-dimethylpyrrol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUHAJOXPNPERW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-dimethyl-1H-pyrrol-2-yl)methylamine | |
CAS RN |
118799-24-9 |
Source


|
| Record name | (1,5-dimethyl-1H-pyrrol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

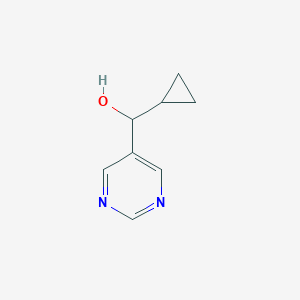
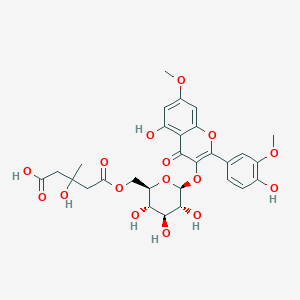
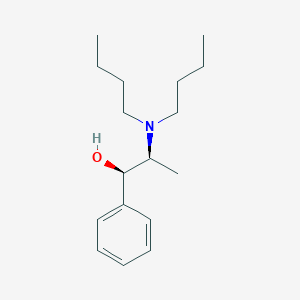
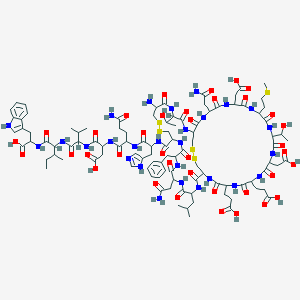
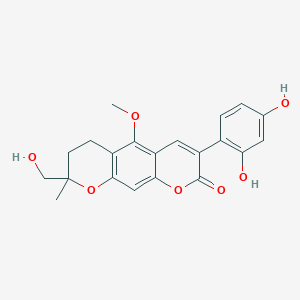
![2-[[2-[Carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B38083.png)
